3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

Lipophilicity Drug Design ADME Prediction

Researchers exploring dopamine-β-hydroxylase (DBH) inhibition or scaffold rigidification often face limited access to well-characterized, regioisomerically pure C-3 indanyl triazole-thiols. 3-(2,3-Dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol (CAS 1094562-19-2) solves this by providing an unambiguous thiol at the triazole 5-position with no competing N-1/N-4 reactive sites. - Enables chemoselective S-alkylation/acylation for probes, resins, or biotinylated derivatives. - Conformationally restricted indane bioisostere allows entropic benefit quantification vs. freely rotating 3-phenyl analogs. - Predicted logP 3.71 & pKa 7.85 position it for acceptable permeability and pH-dependent copper coordination studies. Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 1094562-19-2
Cat. No. B1420005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
CAS1094562-19-2
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3
InChIInChI=1S/C11H11N3S/c15-11-12-10(13-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,13,14,15)
InChIKeyHDEQKMOSDLXFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol: Structural Overview


3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol (CAS 1094562-19-2) is a heterocyclic compound that fuses a 2,3-dihydro-1H-indene (indane) scaffold at the 5-position with a 1,2,4-triazole ring bearing a thiol group at the 5-position, forming the 3-aryl-1,2,4-triazole-5-thiol chemotype [1]. It is catalogued primarily as a research chemical and synthetic building block, with a molecular formula of C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol . The compound belongs to the broader 1,2,4-triazole-3-thiol class, members of which have been disclosed as dopamine-β-hydroxylase (DBH) inhibitors and other pharmacological agents [2]. It is important to note that this compound bears the indane substituent at the triazole C-3 position (carbon-linked), which is fundamentally distinct from the N-4-linked benzocycloalkyl-azolethione DBH inhibitors described in the patent literature, where the indane group is attached to the triazole nitrogen [3].

Workflow Synthetic building block for 1,2,4-triazole-5-thiol chemotype exploration
Selection C-3 indanyl substitution enables SAR studies distinct from N-4 patent series
Use Context Unsubstituted N-4 and N-1 preserve hydrogen-bonding capacity and derivatization potential

Why Generic 3-Aryl-1,2,4-triazole-5-thiol Analogs Cannot Replace This Compound


The 3-aryl-1,2,4-triazole-5-thiol scaffold encompasses a diverse family of compounds whose physicochemical properties, tautomeric equilibria, and biological target engagement are highly sensitive to the nature of the aryl substituent [1]. Substituting the 2,3-dihydro-1H-inden-5-yl moiety with a simple phenyl, 4-chlorophenyl, or p-tolyl group alters critical molecular descriptors—most notably lipophilicity and electronic character—that govern membrane permeability, metabolic stability, and target binding [2]. Critically, the indane-fused bicyclic system introduces conformational restriction absent in freely rotating mono-aryl analogs, which can translate into differential binding mode preferences at enzyme active sites, as established in structure-activity studies of indane-containing heterocycles targeting dopamine-β-hydroxylase [3]. Generic substitution therefore risks loss of the specific conformational and physicochemical signature that underlies this compound's distinct pharmacological profile within the triazole-thiol chemotype.

Lipophilicity mismatch Indanyl substitution increases lipophilicity beyond typical thresholds for biological property divergence; phenyl or tolyl analogs may shift membrane permeability and distribution profiles.
Conformational restriction lost Freely rotating mono-aryl analogs lack the indane-fused bicyclic rigidity that pre-organizes the ligand; this can alter binding mode preferences at enzyme active sites.
Regiochemical incompatibility C-3 carbon-linked indanyl triazole-thiols are fundamentally distinct from N-4 linked benzocycloalkyl series; N-substituted analogs cannot replicate the hydrogen-bonding and metal-coordination pattern of this scaffold.

Quantitative Differentiation from 3-Phenyl and 3-(4-Chlorophenyl) Analogs


Lipophilicity (logP) Benchmarking

The predicted partition coefficient (logP) for 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is 3.71, calculated using the ChemBase/JChem platform [1]. In contrast, the corresponding 3-phenyl analog (3-phenyl-1H-1,2,4-triazole-5-thiol hydrate) has a predicted logP of 2.76 [2]. The +0.95 log unit difference represents an approximately 9-fold increase in lipophilicity, which directly impacts membrane permeability and tissue distribution. This differentiation exceeds the typical ~0.5 log unit threshold considered meaningful for biological property divergence in lead optimization [3]. The indane-fused bicyclic system thus provides a quantifiable lipophilicity advantage over the minimal phenyl congener without introducing halogen substituents that may carry toxicity liabilities.

Lipophilicity (logP)
Reported
ΔlogP +0.95 (~9-fold higher)
Supports enhanced membrane permeability context
In silico JChem prediction; experimental validation recommended
Lipophilicity Drug Design ADME Prediction

Ionization State (pKa) Profiling

The predicted acid dissociation constant (pKa) for the thiol group of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is 7.85, as computed on the ChemBase platform [1]. For 3-phenyl-1H-1,2,4-triazole-5-thiol, the corresponding predicted pKa is approximately 9.33 [2]. This ~1.48 unit downward shift in pKa means that at physiological pH 7.4, the indanyl-substituted compound is substantially more ionized (greater thiolate anion fraction) than the phenyl analog. Since the thiol/thione tautomeric equilibrium and metal-coordinating ability of triazole-thiols are pH-dependent, this difference directly affects the compound's capacity to engage copper-containing enzyme active sites, such as dopamine-β-hydroxylase [3].

Ionization State (pKa)
Reported
pKa 7.85 (Δ -1.48 vs. phenyl analog)
Greater thiolate fraction at physiological pH for metal-chelation studies
In silico prediction; experimental pKa determination advised
Ionization State pKa Prediction Physiological pH Profiling

Conformational Restriction Analysis

The 2,3-dihydro-1H-inden-5-yl substituent in the target compound is a bicyclic system where the phenyl ring is fused to a cyclopentane ring, constraining the C5–C6–C7–C8–C9 system into a planar geometry with a fixed cyclopentane envelope conformation [1]. In contrast, 3-phenyl-1,2,4-triazole-5-thiol and 3-(4-chlorophenyl)-1,2,4-triazole-5-thiol possess freely rotating aryl rings with rotational energy barriers of 2–3 kcal/mol [2]. The indane scaffold imposes conformational restriction while maintaining aromatic character, a design principle shown to enhance binding affinity in benzocycloalkyl-containing DBH inhibitors by pre-organizing the ligand into a bioactive conformation [3]. This structural pre-organization can reduce the entropic penalty upon target binding compared to flexible phenyl analogs, although direct binding data for this specific compound remains to be experimentally determined.

Conformational Restriction
Class-level
Target: indane-fused (restricted rotation) Comparator: 3-phenyl (free rotation)
Supports scaffold rigidification studies for binding optimization
Direct binding entropy data not yet available
Conformational Analysis Scaffold Design Structure-Based Drug Design

Regiochemical Differentiation

The target compound, 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol, bears the indane substituent at the C-3 carbon of the 1,2,4-triazole ring (C-linked). This is fundamentally distinct from the benzocycloalkylazolethione compounds claimed in US5538988, where the indane or tetrahydronaphthalene group is attached to the N-4 or N-1 nitrogen of the triazole ring (N-linked) [1]. Similarly, the 4-aralkyl-5-substituted-1,2,4-triazole-3-thiols described in EP0323737A1 as DBH inhibitors feature the aralkyl group at N-4, not C-3 [2]. This regiochemical distinction carries significant consequences: C-3 aryl substitution preserves the 1H-1,2,4-triazole-5-thiol tautomeric system with an unsubstituted N-4 position available for further derivatization, whereas N-4 substitution eliminates this site for hydrogen bonding or metal coordination [3]. Researchers interested in exploring DBH inhibition via a C-3 aryl pharmacophore—a distinct chemical series from the N-4 benzocycloalkyl patent space—require this specific compound.

Regiochemical Difference
Class-level
Target: C-3 carbon-linked Comparator: N-4 nitrogen-linked (US5538988)
Distinct chemical series for IP-free SAR exploration
Based on patent claim analysis
Regiochemistry Patent Landscape Dopamine-β-Hydroxylase Inhibition

Tautomeric Equilibrium and S-Derivatization Reactivity

The 1,2,4-triazole-5-thiol system exists in equilibrium with the 1,2,4-triazole-3-thione tautomer [1]. For 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol, the predicted pKa of 7.85 and logD (pH 7.4) of 3.58 [2] indicate that at physiological pH, the thiol-thione equilibrium favors a substantial thiolate population, providing a nucleophilic sulfur center for selective S-alkylation or S-acylation in chemical biology probe synthesis. In contrast, N-4 substituted analogs (e.g., 4-benzyl-1,2,4-triazole-3-thiols described in EP0323737A1) have the N-4 position blocked, altering both the tautomeric preference and the reactivity profile of the sulfur atom [3]. The indanyl substituent at C-3 leaves the N-4 and N-1 positions unsubstituted, preserving the full hydrogen-bond donor/acceptor capacity of the triazole ring while offering a single, unambiguous thiol site for chemoselective conjugation—an advantage over 4-substituted triazole-3-thiols where tautomeric ambiguity can complicate derivatization chemistry.

Tautomeric & S-Reactivity
Class-level
Unambiguous thiol site for chemoselective conjugation; N-4 analogs show competing reactivity
Supports efficient probe synthesis via S-alkylation
Reactivity inferred from triazole-thiol literature
Tautomerism Chemical Biology S-Functionalization

Recommended Application Scenarios


SAR Expansion of C-3 Aryl Triazole-Thiols as DBH Inhibitors

This compound serves as a key building block for exploring C-3 indanyl substitution within the 1,2,4-triazole-5-thiol pharmacophore, a chemical space distinct from the N-4 benzocycloalkyl series claimed in US5538988 [1]. Researchers can systematically compare the DBH inhibitory activity of this C-3 indanyl derivative against N-4 indanyl analogs to elucidate the regioisomeric preference of the enzyme's copper-containing active site. The predicted pKa of 7.85 [2], which positions the thiolate anion as the predominant species at physiological pH, provides a mechanistic rationale for investigating copper coordination in a pH-dependent manner.

Chemical Probe Development via Selective S-Alkylation

The unambiguous thiol group at the triazole 5-position, with no competing reactive sites at N-1 or N-4 [1], makes this compound an ideal starting material for chemoselective S-alkylation or S-acylation to generate fluorescent probes, affinity chromatography resins, or biotinylated derivatives [2]. The predicted logP of 3.71 and logD (pH 7.4) of 3.58 [3] further indicate that S-alkylated derivatives will retain sufficient lipophilicity for cellular membrane permeability, enabling intracellular target engagement studies.

Conformational Restriction Studies Using Indane as a Rigid Bioisostere

The 2,3-dihydro-1H-inden-5-yl group functions as a conformationally restricted phenyl bioisostere, locking the aromatic ring into a fixed geometry with a cyclopentane envelope conformation [1]. By comparing the binding thermodynamics (ΔG, ΔH, TΔS) of this compound against its freely rotating 3-phenyl or 3-(4-chlorophenyl) counterparts, medicinal chemists can quantify the entropic benefit of scaffold rigidification within the triazole-thiol series [2]. The +0.95 logP differential relative to 3-phenyl-1,2,4-triazole-5-thiol [3] allows deconvolution of lipophilicity-driven versus conformation-driven contributions to binding affinity.

Metabolic Stability Profiling of Indane-Containing Heterocycles

With a predicted logP of 3.71, this compound occupies a lipophilicity window (logP 3–4) that is associated with acceptable metabolic stability while maintaining adequate permeability [1]. Researchers can use this compound as a representative indane-fused triazole to assess cytochrome P450 oxidative metabolism of the cyclopentane ring versus the triazole-thiol moiety, comparing metabolic soft spots against the 3-phenyl analog (logP 2.76) and higher logP 4-substituted analogs [2]. Such studies inform the design of metabolically robust triazole-thiol lead compounds with indane or related bicyclic scaffolds.

Application
Selection Property
Validation Focus
SAR of C-3 aryl triazole-thiols
C-3 regiochemistry vs. N-4 patent series
DBH inhibition assay context
Chemical probe synthesis
Unambiguous thiol for chemoselective conjugation
S-functionalization yield and probe activity
Binding thermodynamics studies
Indane as conformationally restricted phenyl bioisostere
Entropic contribution to binding affinity
Metabolic stability assessment
Indane-fused scaffold with balanced lipophilicity profile
CYP metabolism profile vs. phenyl analog
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